

An In-depth Technical Guide to 1,2-Dibromobenzene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,2-Dibromobenzene

Cat. No.: B107964

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2-dibromobenzene**, a key aromatic compound with significant applications in organic synthesis and the development of pharmaceuticals and agrochemicals. This document details its chemical and physical properties, experimental protocols for its synthesis and analysis, and its role as a versatile chemical intermediate.

Core Molecular Information

1,2-Dibromobenzene, also known as o-dibromobenzene, is an aryl bromide and one of three isomers of dibromobenzene. Its chemical structure, featuring two bromine atoms on adjacent carbons of a benzene ring, provides a reactive scaffold for various chemical transformations.

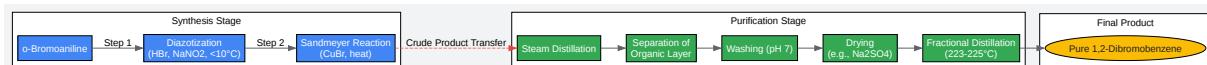
Identifier	Value	Source
Chemical Formula	C ₆ H ₄ Br ₂	
Molecular Weight	235.90 g/mol	
IUPAC Name	1,2-dibromobenzene	
CAS Number	583-53-9	
Synonyms	o-Dibromobenzene, Benzene, 1,2-dibromo-	

Physicochemical Properties

1,2-Dibromobenzene is a colorless to pale yellow, thick liquid with a pleasant odor. It is immiscible with water but miscible with many organic solvents, including ethanol, ether, acetone, and benzene.

Property	Value	Source
Appearance	Colorless to pale yellow liquid	
Melting Point	4-8 °C	
Boiling Point	224-226 °C	
Density	1.956 g/mL at 25 °C	
Vapor Pressure	0.13 mmHg	
Flash Point	92 °C (197.6 °F) - closed cup	
Refractive Index	n _{20/D} 1.611	

Synthesis and Experimental Protocols


The synthesis of **1,2-dibromobenzene** can be achieved through several methods. A common laboratory-scale synthesis involves the Sandmeyer reaction, starting from o-bromoaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines a generalized procedure for the synthesis of **1,2-dibromobenzene** from o-bromoaniline.

- **Diazotization:**
 - Dissolve o-bromoaniline in an aqueous solution of hydrobromic acid (HBr).
 - Cool the mixture in an ice bath to below 10 °C.
 - Slowly add a solution of sodium nitrite (NaNO₂) in water while maintaining the low temperature and stirring continuously. This forms the diazonium salt solution.

- Sandmeyer Reaction:
 - In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr and heat it until boiling.
 - Carefully add the previously prepared cold diazonium salt solution to the hot CuBr solution.
- Isolation and Purification:
 - Utilize steam distillation to separate the crude **1,2-dibromobenzene** from the reaction mixture.
 - Collect the lower oil layer, which is the crude product.
 - Wash the organic layer with a suitable aqueous solution until neutral (pH 7).
 - Dry the product over an anhydrous drying agent, such as calcium chloride or sodium sulfate.
 - Perform fractional distillation, collecting the fraction at 223-225 °C to obtain pure **1,2-dibromobenzene**.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and purification of **1,2-dibromobenzene**.

Analytical Characterization

The identity and purity of **1,2-dibromobenzene** are typically confirmed using a combination of spectroscopic and chromatographic methods.

Common Analytical Techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the structure of the molecule by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.
- Mass Spectrometry (MS): Often coupled with Gas Chromatography (GC-MS), this technique provides information on the molecular weight and fragmentation pattern, confirming the compound's identity.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the functional groups present in the molecule.

Spectroscopic Data	Observed Values/Characteristics	Source
^1H NMR	Shift(ppm): 7.60 (A), 7.16 (B) in CDCl_3	
Mass Spectrum	Molecular Ion Peak (M^+) consistent with a molecular weight of ~ 236 g/mol, showing a characteristic isotopic pattern for two bromine atoms.	
IR Spectrum	Provides a unique fingerprint for the compound, with characteristic peaks for the aromatic C-H and C-Br bonds.	

Applications in Research and Drug Development

1,2-Dibromobenzene is a valuable precursor in the synthesis of a wide range of organic compounds. Its two adjacent bromine atoms can be selectively functionalized, making it a key building block in the development of complex molecules.

- Pharmaceutical Intermediate: It is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). For instance, it is used in the preparation of

isoindoloquinazolinones via palladium-catalyzed carbonylation reactions. The ability to perform selective cross-coupling reactions at the bromine-substituted positions is fundamental in constructing the carbon skeletons of many drug molecules.

- Agrochemical Synthesis: Similar to its role in pharmaceuticals, it serves as a starting material for the synthesis of new agrochemicals.
- Organic Synthesis: **1,2-Dibromobenzene** is widely used in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings to form new carbon-carbon bonds. It is also a precursor for generating highly reactive intermediates like benzynes, which are powerful tools for unique addition reactions.
- Material Science: The compound plays a role in the development of polymers and liquid crystals, contributing to the creation of materials with specific properties.

Safety and Handling

1,2-Dibromobenzene is classified as a hazardous substance and requires careful handling.

- Hazards: It can cause skin and eye irritation and may cause respiratory irritation if inhaled. It is also considered a combustible liquid.
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a respirator, should be worn when handling this compound.
- Storage: Store in a cool, well-ventilated area, away from strong oxidizing agents.
- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2-Dibromobenzene]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b107964#1-2-dibromobenzene-molecular-weight-and-formula\]](https://www.benchchem.com/product/b107964#1-2-dibromobenzene-molecular-weight-and-formula)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com